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Abstract
The lepromin skin test, a critical tool in the immunological classification and prognostic

assessment of leprosy, has undergone a significant transformation since its inception. The

antigen used in this test, known as lepromin, has evolved from crude, non-standardized tissue

suspensions to highly purified, specific protein-based reagents. This technical guide provides

an in-depth examination of the historical evolution of lepromin antigen production methods. We

will detail the core methodologies, from the early Mitsuda-Hayashi and Dharmendra

preparations to the standardized, armadillo-derived antigens championed by the World Health

Organization, and the subsequent development of modern soluble and subcellular antigens.

This guide explains the scientific rationale behind each methodological advancement, offers

detailed experimental protocols, and presents a comparative analysis of the different antigen

types. This journey through the history of lepromin production highlights the relentless pursuit

of improved standardization, purity, and specificity in leprosy diagnostics.

Introduction: The Lepromin Test and its Significance
Leprosy, a chronic infectious disease caused by Mycobacterium leprae, manifests as a

spectrum of clinical and immunological forms.[1][2] The host's cell-mediated immunity (CMI) to
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the bacillus is a key determinant of the disease presentation. The lepromin test, first described

by Kensuke Mitsuda in 1919, is an intradermal skin test that assesses this CMI response.[3][4]

It is important to note that the lepromin test is not a diagnostic tool for leprosy, as healthy

individuals in endemic areas can be positive; rather, it is used to classify the type of leprosy a

person has and to determine their prognosis.[5][6]

1.1 The Immunological Basis of the Lepromin Reaction
The intradermal injection of lepromin can elicit two distinct reactions:

The Early Reaction (Fernandez Reaction): This is a classic delayed-type hypersensitivity

(DTH) reaction that appears 24 to 48 hours after injection, characterized by erythema and

induration.[4][7] It is analogous to the tuberculin reaction and is mediated by T-lymphocytes

sensitized to M. leprae antigens.

The Late Reaction (Mitsuda Reaction): This reaction develops much later, typically peaking

at 3 to 4 weeks, and presents as a papule or nodule at the injection site.[5][8] Histologically, it

is a granulomatous response with lymphocytes and epithelioid cells, reflecting the ability of

the host's macrophages to mount a response to the whole bacilli in the antigen.[4]

A positive reaction, particularly a strong Mitsuda reaction, indicates a robust CMI response and

is characteristic of the tuberculoid (TT) form of leprosy. Conversely, a negative reaction

signifies a low or absent CMI and is a hallmark of the lepromatous (LL) form of the disease.[4]

1.2 The Role of Lepromin in the Classification and Prognosis of
Leprosy
The lepromin reaction is a cornerstone of the Ridley-Jopling classification system, which

categorizes leprosy into a spectrum from tuberculoid (TT) to borderline tuberculoid (BT), mid-

borderline (BB), borderline lepromatous (BL), and lepromatous (LL). A positive lepromin test is

indicative of the tuberculoid pole, suggesting a better prognosis with a lower bacillary load and

a more contained infection. A negative test points towards the lepromatous pole, associated

with a high bacillary load, systemic involvement, and a poorer prognosis if left untreated.
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Caption: Key drivers in the evolution of lepromin production.

The Early Era: Crude Integral Lepromin
2.1 The Pioneering Mitsuda-Hayashi Method
The first lepromin antigens were developed by Mitsuda and later refined by Hayashi.[8] These

early preparations, now referred to as Mitsuda-Hayashi or integral lepromin, were crude

suspensions of autoclaved, bacillus-rich tissue from lepromatous leprosy patients.[4][9] The

method involved boiling the lepromatous nodules, grinding them into a paste, and suspending

the material in carbolized saline.[8]

2.2 Causality Behind the Method: A Whole-Antigen Approach
The rationale behind this method was to present the host's immune system with the entire

antigenic repertoire of the bacillus, albeit heat-killed, within its natural tissue environment. The

boiling step was intended to sterilize the preparation and denature host enzymes, while the

grinding process was a simple mechanical means of homogenization. This approach, while

groundbreaking, lacked any form of standardization. The concentration of bacilli and the

amount of host tissue varied significantly between batches, leading to inconsistent results.[9]

2.3 Technical Protocol: Mitsuda-Hayashi Lepromin Preparation
(Reconstructed)
The following is a reconstructed protocol based on historical descriptions, as precise,

standardized protocols were not a feature of this era.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.benchchem.com/product/b1674745/docs?utm_src=pdf-body-img#the-historical-evolution-of-lepromin-antigen-production-a-technical-guide
http://leprev.ilsl.br/pdfs/1947/v18n4/pdf/v18n4a02.pdf
http://lessons4medicos.blogspot.com/2008/10/lepromin-test-dharmendra-antigen.html
http://ila.ilsl.br/pdfs/v22n3a07.pdf
http://leprev.ilsl.br/pdfs/1947/v18n4/pdf/v18n4a02.pdf
http://ila.ilsl.br/pdfs/v22n3a07.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674745?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacillus-rich lepromatous nodules from untreated patients.

Normal saline (0.9% NaCl).

Phenol or carbolic acid.

Sterile mortar and pestle.

Sterile gauze or cotton for filtration.

Autoclave.

Methodology:

Source Material Collection: Excise several grams of lepromatous nodules from untreated

patients with a high bacillary index.

Sterilization: Place the tissue in a beaker with water and autoclave or boil for 2 hours to

sterilize the tissue and inactivate the bacilli.[8]

Homogenization: Aseptically transfer the boiled tissue to a sterile mortar. Grind the tissue

thoroughly with a pestle until a uniform paste is formed.

Suspension: Gradually add sterile 0.5% carbol-saline to the paste while continuing to grind. A

common ratio was 1 gram of tissue to 20 ml of saline.[10]

Filtration: Filter the suspension through several layers of sterile gauze or cotton to remove

large tissue particles.[9]

Storage: Dispense the filtered suspension into sterile vials and store at 4°C.
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Caption: Workflow for Dharmendra antigen production.

3.4 Advantages and Remaining Challenges of the Dharmendra
Method
The Dharmendra antigen offered several advantages over the Mitsuda-Hayashi preparation:
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Higher Purity: It contained very little host tissue, reducing non-specific reactions. [9]*

Reduced Ulceration: The late reactions were generally weaker, with less tendency to

ulcerate. [9]* Stronger Early Reactions: It produced more pronounced Fernandez (early)

reactions. [9] However, standardization remained an issue. While the antigen could be

standardized by the weight of the bacillary powder, this did not account for variations in the

number of bacilli per unit weight or the integrity of the bacilli after the harsh solvent

treatment. [11][12]

The Standardization Era: Towards a Global Yardstick
4.1 The Need for a Standardized Antigen: The WHO's Role
By the mid-20th century, the need for a globally standardized lepromin was widely recognized.

The World Health Organization (WHO) Expert Committee on Leprosy played a crucial role in

this effort, advocating for a move away from weight-based standardization to a more accurate

method based on bacillary counts. [1][2][13][14][15]This led to the recommendation of

producing a standard integral (Mitsuda-type) lepromin with a defined number of bacilli per

milliliter. [16]

4.2 The Armadillo Model: A New Source of Mycobacterium leprae
A major breakthrough that facilitated large-scale production of standardized lepromin was the

discovery that the nine-banded armadillo (Dasypus novemcinctus) is highly susceptible to M.

leprae infection and develops a disseminated form of the disease with extremely high bacillary

loads. Armadillo-derived lepromas could yield far more bacilli than human tissues, providing a

consistent and abundant source of raw material for antigen production. [17][18]Lepromin

prepared from armadillo tissue (lepromin-A) was shown to elicit reactions comparable to

human-derived lepromin (lepromin-H). [18][19]

4.3 The Hanks Method: Enabling Accurate Bacillary Counting
A key challenge in standardizing lepromin by bacillary count was the tendency of the bacilli to

clump together and sediment, making accurate counting difficult. Dr. John H. Hanks developed

methods to prepare large batches of non-sedimenting lepromin that were suitable for direct

microscopic enumeration. [16][20][21]His work validated microscopic counting as a reliable

method for standardization and led to the establishment of a standard concentration, initially

proposed at 160 million bacilli/ml, with later studies showing that 20 million bacilli/ml was

sufficient for adequate Mitsuda reactions. [16][21]
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4.4 Technical Protocol: Production of Standardized Armadillo-Derived
Lepromin
This protocol incorporates the principles of the WHO recommendations and the Hanks method.

Materials:

M. leprae-rich tissues (liver, spleen) from experimentally infected armadillos.

Waring blender.

Sedimentation chambers or centrifuge.

Phenol-saline (0.5% phenol, 0.45% NaCl).

Microscope, counting chamber, and stains for bacillary counting.

Methodology:

Tissue Homogenization: For each gram of armadillo lepromatous tissue, add 9 volumes of

phenol-saline. Homogenize in a blender for no more than 60 seconds to minimize bacillary

breakage. [20]2. Initial Sedimentation (Particle Removal): Transfer the homogenate to a

sedimentation chamber and allow it to settle for 20 minutes. This step removes large tissue

fragments and clumps. [20]3. Supernatant Collection: Carefully collect the supernatant,

which contains the dispersed bacilli.

Bacillary Concentration and Washing: Centrifuge the supernatant to pellet the bacilli.

Resuspend the pellet in fresh phenol-saline. Repeat this washing process to further purify

the bacillary suspension.

Bacillary Counting: Using a validated microscopic counting method (e.g., using a counting

chamber or a standardized smear technique), determine the concentration of bacilli in the

suspension. [21][22]6. Standardization: Dilute the suspension with phenol-saline to achieve

the final target concentration (e.g., 40 x 10^6 bacilli/ml). [23]7. Quality Control: Perform

sterility and safety tests on the final product. This includes testing for the absence of viable

bacteria and fungi, and ensuring the product is non-toxic in animal models.
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Dispensing and Storage: Dispense the standardized lepromin into sterile vials and store at

4°C.

Armadillo Lepromatous Tissue
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Sedimentation/Centrifugation

Collect Supernatant

Wash & Concentrate Bacilli

Microscopic Bacillary Counting
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Caption: Workflow for standardized armadillo-derived lepromin.
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The Modern Era: Soluble and Purified Subcellular
Antigens
5.1 Beyond Whole Bacilli: The Rationale for Soluble Antigens (Rees
and Convit Antigens)
While standardized whole-bacilli lepromin was a major improvement, it still had limitations,

including cross-reactivity with other mycobacteria and the ability to sensitize individuals. The

next evolutionary step was the development of soluble antigens, which aimed to elicit a more

specific DTH (Fernandez) reaction without the complexities of the late granulomatous (Mitsuda)

response. Antigens developed by Rees and Convit were pioneers in this area. These were

soluble preparations derived from gamma-irradiated or live M. leprae, respectively, with

particulate matter removed. [7][24]

5.2 The Second Generation: Targeting Specific Proteins (MLSA-LAM
and MLCwA)
Recent research has focused on creating even more defined, second-generation antigens. The

goal is to identify and purify specific M. leprae proteins that are highly immunogenic but lack

the cross-reactivity and immunosuppressive properties of some components of the whole

bacillus. Two such antigens are:

MLSA-LAM:M. leprae soluble antigen devoid of lipoarabinomannan (LAM), a major

immunosuppressive glycolipid. [7]* MLCwA:M. leprae cell wall antigens. [7] These protein-

based antigens are produced from armadillo-derived M. leprae and undergo extensive

purification to isolate the desired components. [7][25]

5.3 Technical Protocol: Purification of Modern Leprosy Skin Test
Antigens
The production of antigens like MLSA-LAM and MLCwA is a multi-step biochemical process.

Materials:

Purified M. leprae bacilli from armadillo tissue.

Sonication or cell disruption equipment.
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Ultracentrifuge.

Chromatography systems (e.g., affinity chromatography).

Detergents (e.g., Triton X-114) for separating lipids.

Buffers and reagents for protein purification.

Methodology:

Bacterial Disruption: Start with a suspension of purified, intact M. leprae. Disrupt the bacilli

using sonication or other mechanical means to release subcellular components.

Subcellular Fractionation: Use differential centrifugation to separate the disrupted bacilli into

fractions such as cytosol (soluble proteins), cell wall, and membrane.

Extraction of Target Antigens:

For MLSA-LAM, the cytosolic (soluble) fraction is the starting point.

For MLCwA, the cell wall fraction is further processed to extract cell wall-associated

proteins.

Removal of Lipoglycans: Use techniques like phase-partitioning with detergents (e.g., Triton

X-114) to remove contaminating lipids and lipoglycans, particularly LAM.

Purification: Employ chromatographic techniques to further purify the target protein antigens.

Sterilization and Formulation: The final purified antigen is sterilized (often by filtration),

formulated in a suitable buffer, and subjected to rigorous quality control, including tests for

sterility, purity, potency, and endotoxin levels. [5]

Comparative Analysis of Lepromin Production Methods
The evolution of lepromin production reflects a clear progression towards greater purity,

standardization, and specificity. The table below summarizes the key characteristics of the

major antigen types.
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Parameter

Mitsuda-

Hayashi

Antigen

Dharmendra

Antigen

Standardized

(WHO) Antigen

Modern (e.g.,

MLSA-LAM)

Source Material

Human

lepromatous

nodules

Human

lepromatous

nodules

Armadillo

lepromatous

tissue

Armadillo-

derived M. leprae

Key Processing

Step
Boiling, grinding

Chloroform-ether

extraction

Blending,

sedimentation

Sonication,

chromatography

Antigen

Composition

Whole, heat-

killed bacilli +

host tissue

Whole, de-fatted

bacilli

Whole, heat-

killed bacilli

Purified soluble

proteins

Purification

Principle

None (crude

suspension)

Solvent-based

separation

Differential

sedimentation

Biochemical

fractionation

Standardization
None (by tissue

weight)

By weight of

bacillary powder

By bacillary

count (e.g.,

40x10⁶/ml)

By protein

concentration

(e.g., µg/ml)

Primary Reaction Late (Mitsuda)

Early

(Fernandez) &

weaker late

Late (Mitsuda)
Early

(Fernandez)

Conclusion: From a Crude Tool to a Refined
Immunological Probe
The journey of lepromin antigen production from the crude tissue homogenates of Mitsuda's

time to the highly purified protein antigens of today is a testament to the advancements in

microbiology, immunology, and biotechnology. Each step in this evolution was driven by a

deeper understanding of the immunology of leprosy and the need for more reliable and specific

tools. The early methods, while historically significant, were hampered by a lack of purity and

standardization. The introduction of the Dharmendra antigen marked a crucial step towards

purification, while the efforts of the WHO and researchers like Hanks established the global

standard of bacillary counting, making the lepromin test a more consistent and comparable

tool. The current focus on defined, subcellular antigens represents the ongoing quest to
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develop a skin test that is not only useful for classification but may one day serve as a specific

marker for M. leprae infection itself, a goal that remains at the forefront of leprosy research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/product/b1674745?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674745?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

